Vicin-like antimicrobial peptide 2a
CAS No.:
Cat. No.: VC3661962
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics and Properties
Molecular Composition and Physical Properties
Vicin-like antimicrobial peptide 2a exhibits distinctive structural characteristics that contribute to its biological functions. The peptide consists of 148 amino acids with a calculated molecular weight of 16,353.78 Da . This relatively small size is typical of many antimicrobial peptides, allowing them to penetrate microbial cell membranes efficiently. The isoelectric point (pI) of vicin-like antimicrobial peptide 2a has been determined to be 6.11, indicating that the peptide is slightly acidic in nature . This property influences its solubility and interaction with other molecules in various physiological environments.
The extinction coefficient of vicin-like antimicrobial peptide 2a has been calculated as 2,980 M⁻¹ cm⁻¹, which provides valuable information for quantitative spectrophotometric analysis of the peptide . Additionally, the peptide demonstrates considerable stability, with an estimated half-life of approximately 30 hours in human reticulocytes under in vitro conditions and more than 20 minutes when tested in yeast systems . This stability profile suggests potential durability in therapeutic applications.
Secondary and Tertiary Structure
The secondary structure of vicin-like antimicrobial peptide 2a has been extensively characterized through computational analyses. The peptide exhibits a complex secondary structure composed of 35.81% random coils, 29.73% alpha helix, 27.03% extended strands, and 7.34% beta turns . This structural composition is crucial for the peptide's functional properties, particularly its antimicrobial activity.
Three-dimensional structural analysis has revealed significant homology between vicin-like antimicrobial peptide 2a and template protein structures in the Protein Data Bank (PDB), particularly with PDB ID: 1fxzA . This structural similarity provides insights into the potential functional mechanisms of the peptide and may guide future structure-based drug design efforts.
Physicochemical Properties
The aliphatic index of vicin-like antimicrobial peptide 2a has been determined to be 80.34, which suggests considerable thermal stability across a wide temperature range . This property is particularly valuable for potential biotechnological applications where stability under various conditions is essential. Additionally, the peptide has a Grand Average of Hydropathicity (GRAVY) value of -0.116, indicating its hydrophilic nature . This negative GRAVY value suggests that the peptide possesses a polar, hydrophilic character, which enhances its interaction with water molecules and potentially contributes to its solubility in aqueous environments.
Table 1: Structural and Physicochemical Properties of Vicin-like Antimicrobial Peptide 2a
Property | Value |
---|---|
Number of Amino Acids | 148 |
Molecular Weight | 16,353.78 Da |
Isoelectric Point (pI) | 6.11 |
Extinction Coefficient | 2,980 M⁻¹ cm⁻¹ |
Estimated Half-life (human reticulocytes, in vitro) | 30 hours |
Estimated Half-life (yeast, in vitro) | >20 minutes |
Aliphatic Index | 80.34 |
GRAVY (Grand Average of Hydropathicity) | -0.116 |
Table 2: Secondary Structure Composition of Vicin-like Antimicrobial Peptide 2a
Structural Element | Percentage |
---|---|
Random Coils | 35.81% |
Alpha Helix | 29.73% |
Extended Strands | 27.03% |
Beta Turns | 7.34% |
Biological Functions and Activities
Allergenic Properties
Recent research has identified vicin-like antimicrobial peptide 2a as a macadamia nut allergen, referred to as Mac i 1 (28-76) in this context . This designation suggests that the peptide might be a fragment or derivative of the vicilin Mac i 1, which has also been identified as a macadamia allergen. The discovery of this peptide as an allergen provides important information for clinicians and researchers working in food allergy diagnostics and management.
The allergenicity of vicin-like antimicrobial peptide 2a is particularly relevant given the increasing popularity of macadamia nuts in healthy diets. Research indicates that macadamia nut allergies, while less common than some other tree nut allergies, can cause severe allergic reactions in sensitized individuals . The identification of specific allergens like vicin-like antimicrobial peptide 2a is crucial for developing accurate diagnostic tests and potentially for designing immunotherapeutic approaches for macadamia nut allergies.
Research Applications and Future Perspectives
Diagnostic Applications in Allergy
The identification of vicin-like antimicrobial peptide 2a as a macadamia nut allergen has significant implications for allergy diagnostics. Traditional allergy testing methods often use whole protein extracts, which can lead to variable results due to differences in allergen composition and concentration. The purification and characterization of specific allergens like vicin-like antimicrobial peptide 2a enable the development of component-resolved diagnostics, which can provide more accurate and specific diagnosis of food allergies .
Research has shown that allergens identified from macadamia nuts, including vicin-like antimicrobial peptide 2a, are primarily recognized by sera from macadamia nut allergic individuals, suggesting good specificity for diagnostic applications . The development of molecular diagnostics using these newly discovered allergens will enable clinicians to identify patients at high risk of macadamia nut allergy with greater precision, potentially improving management strategies and reducing the risk of severe allergic reactions.
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